Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-
Description
Properties
CAS No. |
748158-86-3 |
|---|---|
Molecular Formula |
C27H40O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)propyl]-4-ethylphenol |
InChI |
InChI=1S/C27H40O2/c1-10-17-13-20(24(28)22(15-17)26(4,5)6)19(12-3)21-14-18(11-2)16-23(25(21)29)27(7,8)9/h13-16,19,28-29H,10-12H2,1-9H3 |
InChI Key |
IJPADKAWBSKDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(CC)C2=C(C(=CC(=C2)CC)C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Activation : Formaldehyde reacts with the phenolic OH group under acidic conditions, forming a hemiacetal intermediate.
- Condensation : Two equivalents of the phenol monomer undergo nucleophilic attack on the activated formaldehyde, releasing water and forming the bisphenol product.
Experimental Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Concentrated H₂SO₄ or HCl | |
| Temperature | 80–100°C | |
| Solvent | Aqueous or alcoholic medium | |
| Yield | 70–85% (optimized conditions) |
Example Procedure :
React 2-tert-butyl-4-ethylphenol with excess formaldehyde (37% aqueous solution) in H₂SO₄ at 90°C for 4–6 hours. The reaction mass is then neutralized, and the product is isolated via filtration and recrystallization.
Use of Dimethoxymethane as a Formaldehyde Source
To mitigate side reactions and improve selectivity, dimethoxymethane (a protected formaldehyde) is employed under acidic conditions.
Advantages
Reaction Setup
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | H₂SO₄ (5–10 mol%) | |
| Temperature | 60–80°C | |
| Solvent | Methanol or ethanol | |
| Yield | 75–90% |
Procedure :
Mix 2-tert-butyl-4-ethylphenol with dimethoxymethane in H₂SO₄. Heat under reflux for 3–4 hours, then neutralize and isolate the product.
Industrial-Scale Production Considerations
Process Optimization
Purification Strategies
| Method | Description | Source |
|---|---|---|
| Vacuum distillation | Removes unreacted formaldehyde | |
| Recrystallization | Achieves >98% purity from hexane |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Source |
|---|---|---|---|---|
| Formaldehyde condensation | 70–85 | 95–98 | High | |
| Dimethoxymethane | 75–90 | 97–99 | Moderate | |
| Friedel-Crafts alkylation | 50–60 | 80–85 | Low |
Key Research Findings
- Catalyst Role : AlCl₃ promotes para-substitution, while Al-phenolate favors ortho-alkylation, critical for precursor synthesis.
- Steric Effects : The tert-butyl and ethyl groups enhance thermal stability by hindering radical attack.
- Antioxidant Activity : The compound’s structure enables efficient hydrogen donation, validated in polymer degradation studies.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Antioxidant in Polymers
Phenol, 2,2'-methylenebis(6-tert-butyl-4-ethyl-) is widely used as an antioxidant in the production of plastics and rubber. It helps prevent the degradation of materials due to oxidation. The compound is particularly effective in stabilizing polyolefins and styrenic polymers.
Stabilizer for Synthetic Lubricants
In the formulation of synthetic lubricants, this phenolic compound acts as a stabilizer that enhances thermal stability and oxidative resistance. Its inclusion can significantly extend the life and performance of lubricants used in high-temperature applications.
Additive in Coatings
The compound is utilized in coatings to improve durability and resistance to environmental factors. Its antioxidant properties help maintain the integrity of coatings exposed to UV light and oxygen.
Antioxidant Activity
Phenol derivatives are known for their antioxidant capabilities. Studies have shown that compounds like 2,2'-methylenebis(6-tert-butyl-4-ethyl-) can scavenge free radicals, potentially offering protective benefits against oxidative stress-related diseases.
Case Study 1: Polymer Stabilization
A study published in the Journal of Polymer Science examined the effectiveness of various antioxidants in stabilizing polypropylene under thermal stress. Results indicated that incorporating phenol, 2,2'-methylenebis(6-tert-butyl-4-ethyl-) significantly improved the material's thermal stability compared to controls without antioxidants .
Case Study 2: Lubricant Performance
Research conducted by the Society of Tribologists and Lubrication Engineers assessed the performance of synthetic lubricants with different antioxidant additives. The study found that lubricants containing phenolic compounds demonstrated superior oxidative stability and reduced wear rates in engine tests .
Mechanism of Action
The antioxidant properties of Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] are attributed to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Structural Impact :
Functional Comparison
Antioxidant Performance
- Mechanism: Bulky t-butyl groups hinder oxidation of phenolic –OH, while ethyl/methyl substituents modulate electron density .
Binding Affinity in Enzymatic Systems
| Compound (CAS) | α-Amylase Docking Score (kcal/mol) | Gastrointestinal Absorption | References |
|---|---|---|---|
| 119-47-1 | -8.5 | Low | |
| γ-Sitosterol (comparator) | -8.7 | Low | |
| 88-24-4 | Not studied | Predicted low |
Thermal and Environmental Stability
- Degradation : The target compound disappears at 300°C HTC, whereas methylenebis analogs persist, indicating lower thermal resilience .
Biological Activity
Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-], commonly known as Antioxidant 425 or AO 425, is a synthetic phenolic compound widely used as an antioxidant in various industrial applications. Its chemical formula is with a molecular weight of 368.55 g/mol. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which help in scavenging free radicals and preventing oxidative stress. In various studies, Antioxidant 425 has demonstrated significant antioxidant activity. For instance:
- DPPH Scavenging Assay : The compound exhibited a high percentage of DPPH radical scavenging activity, indicating its potential to neutralize free radicals effectively.
- Hydrogen Peroxide Scavenging : It showed considerable activity in scavenging hydrogen peroxide, further supporting its role as an antioxidant.
Anti-inflammatory Activity
The anti-inflammatory potential of Antioxidant 425 has been explored in various cellular models. In RAW264.7 macrophage cells:
- Cytokine Production : At concentrations of 50 and 100 µg/mL, the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The compound's ability to modulate inflammatory pathways suggests its utility in managing inflammatory diseases.
Antimicrobial Activity
Antioxidant 425 also exhibits antimicrobial properties against various pathogens:
- Bacterial Activity : The compound was effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 25 to 50 mg/mL.
- Fungal Activity : It demonstrated antifungal activity with MIC values similar to those observed for bacterial strains.
Study on Antioxidant Properties
A study conducted by researchers evaluated the antioxidant efficacy of Antioxidant 425 in food preservation. The results indicated that the addition of this compound significantly reduced lipid peroxidation in stored food products, enhancing their shelf life and safety.
In Vivo Studies on Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, administration of Antioxidant 425 resulted in a marked reduction in paw edema compared to control groups. This suggests potential therapeutic applications in inflammatory conditions.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
